molecular formula C9H9BrN2O B13930399 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B13930399
M. Wt: 241.08 g/mol
InChI Key: QRPJXGMXJQJGRE-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:

    Bromination: Introduction of a bromine atom into a precursor molecule.

    Cyclization: Formation of the naphthyridine ring system.

    Methylation: Addition of a methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a lead compound for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.

    6-Chloro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Chlorine instead of bromine.

    6-Fluoro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Fluorine instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3

InChI Key

QRPJXGMXJQJGRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1N=CC(=C2)Br

Origin of Product

United States

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